1,4-Bis[(trimethylsilyl)ethynyl]benzene
Overview
Description
1,4-Bis[(trimethylsilyl)ethynyl]benzene is a chemical compound with the molecular formula C16H22Si2 . It’s a type of diyne, a compound that contains two triple bonds .
Synthesis Analysis
The synthesis of 1,4-Bis[(trimethylsilyl)ethynyl]benzene involves the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol with stannous chloride .Molecular Structure Analysis
The molecular structure of 1,4-Bis[(trimethylsilyl)ethynyl]benzene consists of a benzene ring with two ethynyl groups attached at the 1 and 4 positions. Each ethynyl group is further substituted with a trimethylsilyl group .Chemical Reactions Analysis
In terms of its reactivity, 1,4-Bis[(trimethylsilyl)ethynyl]benzene can undergo hydroalumination with di(tert-butyl)aluminium hydride, resulting in the addition of one Al-H bond to each C-C triple bond .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 292.1±36.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its molar refractivity is 86.6±0.4 cm3, and it has a molar volume of 291.5±5.0 cm3 .Scientific Research Applications
Application 1: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
- Summary of the Application : 1,4-Bis(trimethylsilyl)benzene (BTMSB) is used as an internal standard in qNMR spectroscopy .
- Methods of Application : The BTMSB is used as an internal standard in the NMR spectrometer. The NMR acquisition parameters are optimized for quantitative measurements .
- Results or Outcomes : The use of BTMSB in qNMR has helped in achieving a level of accuracy and precision comparable to those attainable by chromatographic techniques .
Application 2: Synthesis of Silicon Carbide Coating
- Summary of the Application : BTMSB can be used as a precursor for developing silicon carbide coating using a plasma-assisted chemical vapor deposition (CVD) process .
- Methods of Application : In the CVD process, BTMSB is used as a precursor. The process parameters would be specific to the equipment and the desired properties of the silicon carbide coating .
- Results or Outcomes : The use of BTMSB in this process results in the development of a silicon carbide coating. The specific properties of the coating would depend on the process parameters .
Application 3: Quantitative NMR (qNMR) Spectroscopy
- Summary of the Application : 1,4-Bis(trimethylsilyl)ethynyl benzene is used as an internal standard for quantitation of small organic molecules in DMSO-d6 solution by 1H NMR spectroscopy .
- Methods of Application : The compound is added to the sample in a known amount and the NMR spectrum is recorded. The integral of the signal of the compound is compared to the integral of the signal of the molecule of interest to determine its concentration .
- Results or Outcomes : The use of 1,4-Bis(trimethylsilyl)ethynyl benzene in qNMR allows for accurate quantification of small organic molecules .
Application 4: Synthesis of Organic Compounds
- Summary of the Application : 1,4-Bis[(trimethylsilyl)ethynyl]benzene is a diyne that can be prepared by the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol with stannous chloride . It reacts with di(tert-butyl)aluminium hydride by hydroalumination and undergoes addition of one Al-H bond to each C-C triple bond .
- Methods of Application : The compound is synthesized and then reacted with di(tert-butyl)aluminium hydride. The resulting product can be used in further reactions .
- Results or Outcomes : The use of 1,4-Bis[(trimethylsilyl)ethynyl]benzene in this process allows for the synthesis of complex organic compounds .
Application 5: Synthesis of Complex Organic Compounds
- Summary of the Application : 1,4-Bis[(trimethylsilyl)ethynyl]benzene is a diyne that can be prepared by the reduction of 1,4-bis[(trimethylsilyl)ethynyl]-2,5-cyclohexadiene-1,4-diol with stannous chloride . It reacts with di(tert-butyl)aluminium hydride by hydroalumination and undergoes addition of one Al-H bond to each C-C triple bond .
- Methods of Application : The compound is synthesized and then reacted with di(tert-butyl)aluminium hydride. The resulting product can be used in further reactions .
- Results or Outcomes : The use of 1,4-Bis[(trimethylsilyl)ethynyl]benzene in this process allows for the synthesis of complex organic compounds .
Application 6: Quantitative NMR (qNMR) Spectroscopy
- Methods of Application : The compound is added to the sample in a known amount and the NMR spectrum is recorded. The integral of the signal of the compound is compared to the integral of the signal of the molecule of interest to determine its concentration .
- Results or Outcomes : The use of 1,4-Bis[(trimethylsilyl)ethynyl]benzene in qNMR allows for accurate quantification of small organic molecules .
Safety And Hazards
properties
IUPAC Name |
trimethyl-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Si2/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6/h7-10H,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTMWEXUJQSPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#C[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Si2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50994107 | |
Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(trimethylsilyl)ethynyl]benzene | |
CAS RN |
73392-23-1 | |
Record name | [1,4-Phenylenedi(ethyne-2,1-diyl)]bis(trimethylsilane) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50994107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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